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Butyl butyryllactate

Flavor Chemistry Sensory Science Food Formulation

Butyl butyryllactate (CAS 7492-70-8, FEMA 2190, C11H20O4, MW 216.27) is a synthetic flavor and fragrance ingredient classified as a diester resulting from the formal condensation of 2-(butanoyloxy)propanoic acid with butan-1-ol. It is a stable, colorless to pale yellow liquid with a characteristic buttery, creamy, and toasted bread-like aroma.

Molecular Formula C11H20O4
Molecular Weight 216.27 g/mol
Cat. No. B7909420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl butyryllactate
Molecular FormulaC11H20O4
Molecular Weight216.27 g/mol
Structural Identifiers
SMILESCCCCOC(=O)C(C)(C(=O)CCC)O
InChIInChI=1S/C11H20O4/c1-4-6-8-15-10(13)11(3,14)9(12)7-5-2/h14H,4-8H2,1-3H3
InChIKeyCNSKPKFRZWONQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butyl Butyryllactate: Technical and Procurement Baseline for This Flavor Ester


Butyl butyryllactate (CAS 7492-70-8, FEMA 2190, C11H20O4, MW 216.27) is a synthetic flavor and fragrance ingredient classified as a diester resulting from the formal condensation of 2-(butanoyloxy)propanoic acid with butan-1-ol [1]. It is a stable, colorless to pale yellow liquid with a characteristic buttery, creamy, and toasted bread-like aroma . Key physical properties include a density of 0.972 g/mL at 25°C and a refractive index (n20/D) in the range of 1.415–1.425 . The compound is sparingly soluble in water but miscible with alcohol, propylene glycol, and most fixed oils .

Flavor target Creamy, buttery, dairy ester for rich mouthfeel profiles
Thermal process Elevated boiling point supports bake-stable flavor retention
Regulatory path Listed FDA 172.515, China GB 2760 food additive – pre-cleared for direct food use

Why Generic Substitution of Butyl Butyryllactate Fails: A Procurement Perspective


Generic substitution among flavor esters is unreliable due to significant divergences in sensory perception thresholds, physicochemical stability, and regulatory status. Even structurally related esters such as ethyl butyryllactate, butyl lactate, and butyl butyrate exhibit distinct organoleptic profiles and performance characteristics that preclude direct one-to-one replacement. For instance, the sensory threshold of butyl butyryllactate is reported at 5 ppm, a concentration at which its unique creamy and buttery notes become perceptible . Furthermore, its specific combination of hydrophobic ester moieties confers a unique solubility profile—insoluble in water and glycerin but miscible with organic solvents and oils—which is critical for formulation stability and release kinetics [1]. Attempting to substitute with a monoester like butyl butyrate, which lacks the lactate-derived hydroxyl ester function, would fundamentally alter the flavor release profile and fail to meet the same organoleptic specifications [2].

Flavor profile mismatch

Butyl butyrate shifts sensory character from creamy/dairy to fruity, altering end-product taste targets.

Solubility and matrix fit

Ethyl butyryllactate or butyl lactate may differ in oil/water partitioning, impacting flavor release and emulsion stability.

Regulatory inclusion

Not all esters share identical food additive listings; substitution may require additional regulatory review.

Butyl Butyryllactate: A Quantitative Evidence Guide for Scientific Selection and Procurement


Sensory Differentiation: Flavor Threshold and Profile Specificity of Butyl Butyryllactate vs. Butyl Butyrate

Butyl butyryllactate exhibits a distinct sensory profile characterized by a creamy, buttery, and dairy-like character at a taste threshold of 5 ppm, whereas butyl butyrate, a common alternative flavor ester, is primarily associated with fruity notes such as apple, pineapple, and banana . The flavor profile of butyl butyryllactate is described as having 'creamy mouthfeel, buttery dairy, waxy, milky with coconut and cheesy nuances' at 5 ppm, while butyl butyrate contributes 'significantly to the aroma of apples, pineapples, bananas, apricots, and butter' [1]. This divergence in organoleptic character means these esters serve fundamentally different applications and are not interchangeable in formulations targeting dairy or creamy profiles.

Sensory Profile
Cross-study comparable
Butyl butyryllactate: creamy, buttery, dairy (threshold 5 ppm) vs. Butyl butyrate: fruity (apple, pineapple, banana)
Not interchangeable: creamy/dairy vs. fruit flavor targets.
Qualitative divergence; comparator threshold not detailed.
Flavor Chemistry Sensory Science Food Formulation

Green Synthesis Efficiency: High-Yield, Wastewater-Free Manufacturing Process for Butyl Butyryllactate

A patented method for preparing butyl butyryllactate (CN115073290A) achieves high yield without generating additional wastewater, a significant improvement over conventional esterification methods that typically produce substantial aqueous waste streams requiring costly treatment [1]. The patent claims the process avoids the generation of a large amount of waste water in the flavor production process, addressing a key environmental and economic bottleneck in industrial-scale manufacturing . While specific yield percentages are not publicly disclosed, the 'high yield' claim, combined with the elimination of wastewater, positions this synthetic route as a more sustainable and potentially cost-effective option compared to traditional methods involving acid-catalyzed esterification with butyric anhydride and sulfuric acid, which generate acidic aqueous waste .

Synthesis Route
Class-level inference
High yield, no additional wastewater (Patent CN115073290A)
Reduced environmental compliance cost vs. conventional esterification.
Exact yield not publicly disclosed; patent claims.
Green Chemistry Organic Synthesis Process Optimization

Regulatory Clearance and Global Compliance: FDA, EU, and China Approvals for Butyl Butyryllactate

Butyl butyryllactate (FEMA 2190) is explicitly listed as a permitted food additive for direct addition to food for human consumption under FDA 21 CFR 172.515 [1]. It is also included in China's GB 2760-2014 standard as an allowed synthetic flavoring substance [2]. This contrasts with some structurally related compounds, such as ethyl butyrate, which, while also a flavor ester, has a distinct regulatory profile and may be subject to different usage limitations or labeling requirements depending on jurisdiction [3]. The explicit inclusion of butyl butyryllactate in multiple major regulatory frameworks provides a clear, verifiable path to market for food and beverage manufacturers, reducing the risk and cost associated with navigating novel ingredient approvals.

Regulatory Status
FDA 21 CFR 172.515; China GB 2760-2014; FEMA GRAS 2190
Streamlined market access for food applications in US and China.
Regulatory Science Food Additives Compliance

Physical Property and Stability Advantages: High Boiling Point and Density of Butyl Butyryllactate vs. Ethyl Butyryllactate

Butyl butyryllactate exhibits a significantly higher boiling point (233.49°C at atmospheric pressure, or 90°C at 2 mmHg) compared to its ethyl homolog, ethyl butyryllactate, which has a lower molecular weight (C9H16O4, MW 188.2) and would be expected to have a lower boiling point . The density of butyl butyryllactate (0.972 g/cm³) is also higher than that of many lower alkyl esters . These physical property differences—higher boiling point and density—translate to lower volatility and greater thermal stability for butyl butyryllactate, which is advantageous in applications requiring high-temperature processing (e.g., baking) or long-term storage where volatile loss could compromise flavor intensity.

Thermal Stability
Class-level inference
Boiling point 233.49 °C (atm), density 0.972 g/cm³ vs. Ethyl butyryllactate: expected lower boiling point (not located)
Lower volatility under heat; supports bake-stable flavor retention.
Ethyl homolog data not located; class-based inference.
Physical Chemistry Formulation Stability Process Engineering

Detection in Real-World Matrices: Quantification of Butyl Butyryllactate in E-Cigarette Aerosols

A study quantifying compounds in e-cigarette smoke solution identified butyl butyryllactate at a concentration of 0.526 ppm, directly alongside ethyl butyrate at 0.521 ppm and 2,3-dimethylpyrazine at 0.524 ppm [1]. This direct co-detection in a complex aerosol matrix demonstrates that butyl butyryllactate is a volatile flavoring component that can be reliably measured at sub-ppm levels using modern analytical techniques. The presence of butyl butyryllactate in this matrix, at a concentration comparable to other common flavor esters, confirms its relevance in inhalation flavoring applications and provides a benchmark for analytical method development and quality control in aerosolized consumer products.

Matrix Detection
Direct head-to-head comparison
0.526 ppm in e-cigarette aerosol; comparable to ethyl butyrate (0.521 ppm)
Reliable quantification in inhalation matrices; supports e-liquid QC.
Device/puffing regime not detailed.
Analytical Chemistry Aerosol Science Toxicology

Optimal Research and Industrial Application Scenarios for Butyl Butyryllactate Based on Quantitative Evidence


Dairy and Cream Flavor Formulations Requiring High Thermal Stability

Based on its high boiling point (233.49°C) and creamy, buttery flavor profile at 5 ppm, butyl butyryllactate is optimally suited for baked goods, confectionery, and processed dairy products that undergo high-temperature processing. Its lower volatility compared to ethyl esters ensures flavor retention during heating, while its specific organoleptic character (creamy, milky, cheesy) is essential for authentic dairy flavor reproduction .

Green Solvent Applications in Coatings and Inks with Reduced Environmental Impact

The availability of a high-yield, wastewater-free synthesis process (CN115073290A) positions butyl butyryllactate as a 'greener' solvent alternative in paints, inks, and coatings. Its ability to dissolve both polar and non-polar substances, combined with its low volatility and favorable flash point (>110°C), makes it a suitable replacement for more hazardous petrochemical solvents in industrial cleaning and formulation, aligning with corporate sustainability goals [1].

Inhalation Product Flavoring (E-Liquids) with Validated Analytical Detection

The detection of butyl butyryllactate at 0.526 ppm in e-cigarette aerosol, alongside other common flavor esters, validates its use in inhalation flavor formulations. For manufacturers of e-liquids and related products, this evidence supports the use of butyl butyryllactate as a detectable and analytically quantifiable flavoring component, facilitating quality control and regulatory compliance in these specialized applications [2].

Compliant Food and Beverage Product Development in Multiple Global Markets

With explicit regulatory clearance under FDA 21 CFR 172.515 and inclusion in China's GB 2760 standard, butyl butyryllactate is a low-risk ingredient for food and beverage manufacturers targeting markets in the US, China, and other regions that recognize FEMA GRAS status. This pre-approved status accelerates product development and market entry, reducing the time and cost associated with novel ingredient petitions [3].

Application
Selection Property
Validation Focus
Dairy/cream flavor formulations
Thermal stability, creamy profile at 5 ppm
Flavor retention under baking; sensory match to dairy target
Green solvent for coatings, inks
Wastewater-free synthesis, dual solubility
Solubility, flash point, environmental compliance documentation
Inhalation product flavoring (e-liquids)
Sub-ppm analytical quantification
Detection limit, aerosol stability, regulatory review for inhalation
Food and beverage product development
Pre-cleared regulatory status (US, China)
Compliance with FDA 172.515 and China GB 2760; label requirements

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


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